

Application Notes and Protocols for Cell Viability Assays with CH5164840

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Compound of Interest

Compound Name: CH5164840

Cat. No.: B611980

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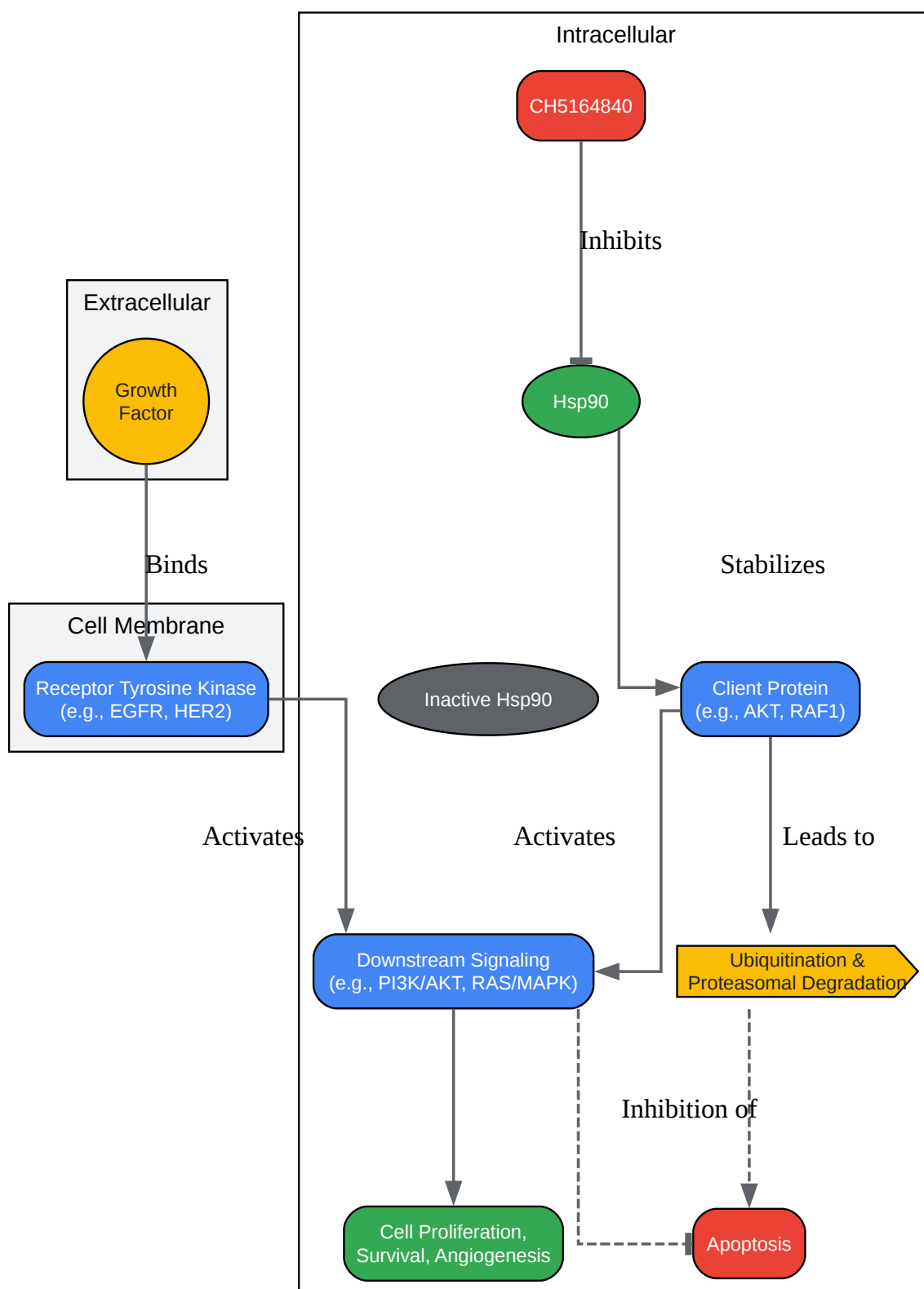
For Researchers, Scientists, and Drug Development Professionals

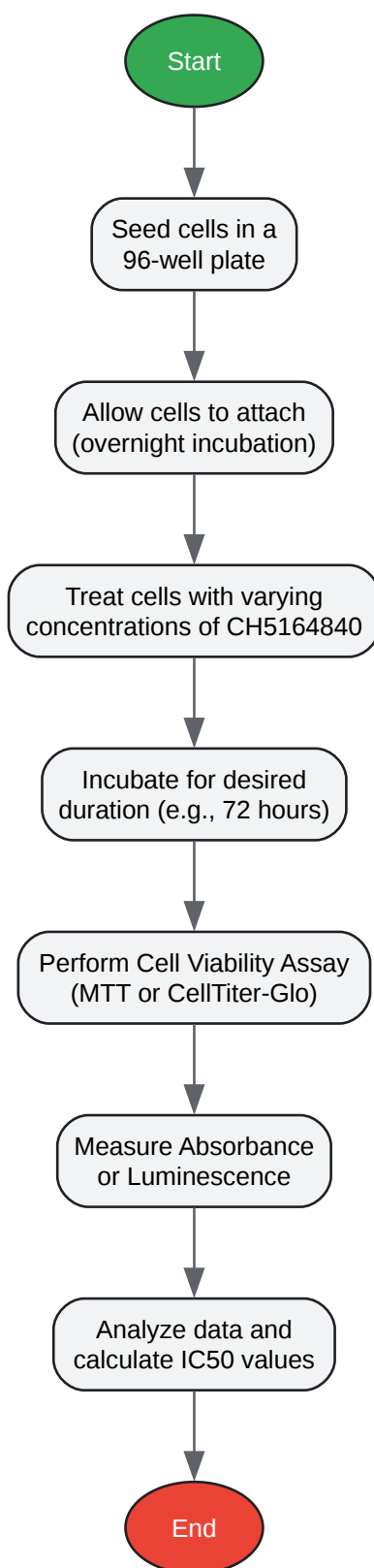
Introduction

CH5164840 (also known as Debio 0932 or CUDC-305) is a potent, orally active small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of a wide range of client proteins, many of which are critical for cancer cell growth, proliferation, and survival. By inhibiting Hsp90, **CH5164840** leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. These application notes provide detailed protocols for assessing the effect of **CH5164840** on cell viability using common colorimetric and luminescent assays.

Mechanism of Action of CH5164840

CH5164840 binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its chaperone function. This leads to the proteasomal degradation of Hsp90 client proteins, which include numerous oncoproteins such as EGFR, HER2, MET, AKT, and RAF1. The simultaneous disruption of multiple oncogenic signaling pathways makes Hsp90 inhibitors like **CH5164840** a promising therapeutic strategy, particularly in cancers that have developed resistance to targeted therapies.





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